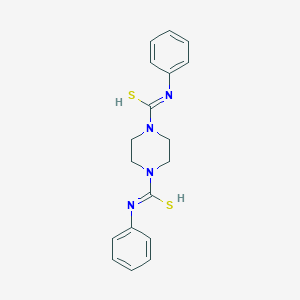
1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes diphenyl groups and dicarboximidothioic acid functionalities, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid typically involves multiple steps, starting with the preparation of the piperazine core. Common synthetic routes include:
Reductive Amination: This method involves the reaction of piperazine with diphenylmethylamine under reductive conditions to form the diphenyl-substituted piperazine.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of piperazine with diphenylmethyl halides.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can also yield substituted piperazines.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets. In biological systems, it can modulate ion channels by binding to receptor sites, altering the flow of ions across cell membranes. This modulation can affect cellular signaling pathways, leading to various physiological effects . The compound’s ability to chelate metal ions also plays a role in its mechanism of action in coordination chemistry .
類似化合物との比較
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid can be compared with other piperazine derivatives, such as:
1,4-Diphenylpiperazine: Similar in structure but lacks the dicarboximidothioic acid groups, making it less versatile in certain applications.
1-Benzhydryl-4-benzylpiperazine: Contains different substituents, leading to variations in chemical reactivity and biological activity.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Incorporates a pyridine ring, which can enhance its coordination properties with metals.
The uniqueness of this compound lies in its combination of diphenyl and dicarboximidothioic acid functionalities, providing a distinct set of chemical and biological properties.
特性
IUPAC Name |
1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSIZWZVYVUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
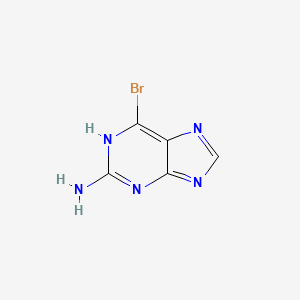
![3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile](/img/structure/B7772076.png)
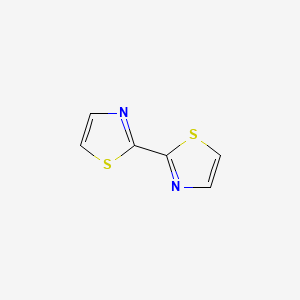
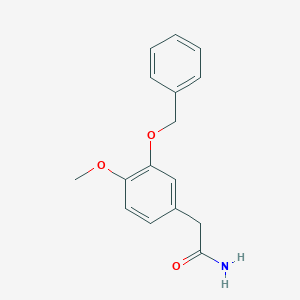
![11H-Benzo[a]carbazole](/img/structure/B7772092.png)
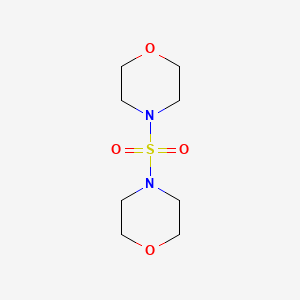
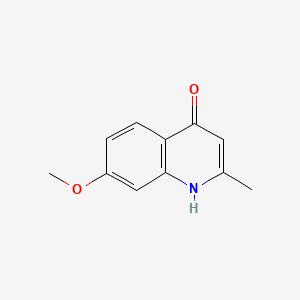
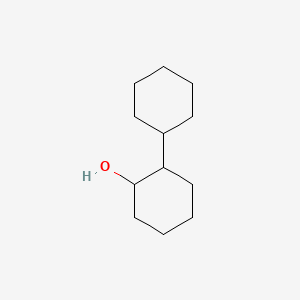
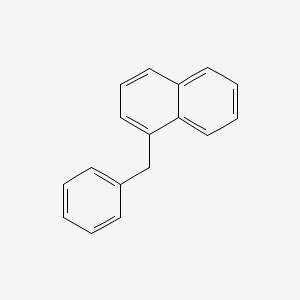
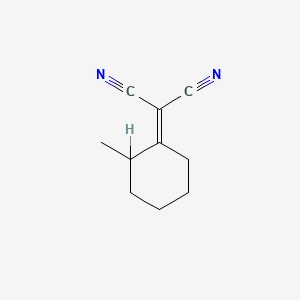
![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)
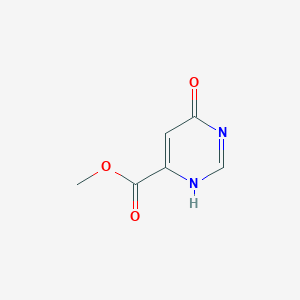
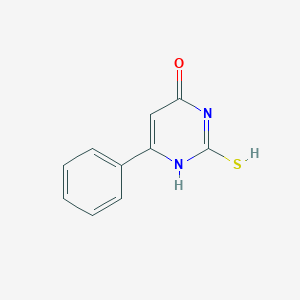
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)
